4-Thujanol, cis-(+/-)-
Description
Contextualization as a Bicyclic Monoterpenoid Alcohol
Monoterpenoids are a large and diverse class of organic compounds derived from two isoprene (B109036) units, giving them the molecular formula C10H18O. biosynth.com They are abundantly found in the essential oils of numerous plants. Bicyclic monoterpenoids, as the name suggests, are characterized by a structure containing two fused rings. hmdb.ca
The biosynthesis of monoterpenes like 4-thujanol (B106190) primarily occurs through the methyl-erythritol-phosphate (MEP) pathway within plant cell plastids. hmdb.ca A key intermediate in this process is Geranyl diphosphate (B83284) (GPP), a C10 compound that serves as the universal precursor for all monoterpenoids. hmdb.ca Through various cyclization reactions, GPP gives rise to a diverse array of cyclic structures, including the thujane (B1196268) skeleton of 4-thujanol. hmdb.ca
Significance in Natural Products Chemistry and Phytochemical Research
The importance of bicyclic monoterpenoid alcohols in the field of natural products chemistry is underscored by their wide range of observed biological activities. These compounds, including cis-(+/-)-4-Thujanol, are of significant interest for their potential applications in various industries. ontosight.ai
Academic research into cis-(+/-)-4-Thujanol is driven by its presence in a variety of medicinal and aromatic plants and its potential biological activities. For instance, it has been identified as a component in the essential oils of plants from the Achillea, Citrus, and Myrtus genera. nih.govmdpi.comnajah.edu Studies have explored its potential antimicrobial and antifungal properties. biosynth.comchemicalbook.com Furthermore, derivatives of 4-Thujanol have been investigated for their potential anti-inflammatory and antioxidant effects. ontosight.ai The compound is also studied for its role in plant-insect interactions, acting as an insect repellent in some cases.
The regioselective synthesis of 4-Thujanol stereoisomers is a key area of research, as different isomers can exhibit distinct biological activities. nih.gov Researchers have developed various synthetic routes to obtain specific stereoisomers for further investigation. nih.gov
Below is a summary of the key chemical information for cis-(+/-)-4-Thujanol:
| Property | Value | Source |
| Chemical Formula | C10H18O | biosynth.comnih.gov |
| Molecular Weight | 154.25 g/mol | biosynth.comnih.gov |
| IUPAC Name | (1R,2S,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol | nih.gov |
| Synonyms | cis-4-Thujanol, Sabinene (B1680474) hydrate (B1144303) | biosynth.com |
| CAS Number | 15537-55-0 | biosynth.comnih.gov |
The natural occurrence of cis-(+/-)-4-Thujanol has been documented in various plant species. The table below provides some examples:
| Plant Species | Part of Plant | Reference |
| Achillea gypsicola | Aerial parts | nih.gov |
| Citrus aurantium (Sour Orange) | Leaves/Twigs, Branch Wood | mdpi.comresearchgate.net |
| Myrtus communis (Myrtle) | - | najah.edu |
| Mosla chinensis | - | nih.govvulcanchem.com |
| Thymus vulgaris (Thyme) | - | researchgate.net |
| Atriplex leucoclada | Aerial parts | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSDPILWMGFJMM-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C1C2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12CC[C@]([C@@H]1C2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40881214 | |
| Record name | cis-(+/-)-4-Thujanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40881214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58117-61-6, 15537-55-0 | |
| Record name | (1R,2S,5S)-2-Methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58117-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Sabinene hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15537-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thujanol, cis-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015537550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-(+/-)-4-Thujanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40881214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-THUJANOL, CIS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AJP53J3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Characterization and Isomeric Considerations of 4 Thujanol
Elucidation of cis-(+/-)-4-Thujanol Stereoisomerism
The designation cis-(+/-)-4-Thujanol, also known as cis-(±)-sabinene hydrate (B1144303), indicates a racemic mixture of two enantiomers that share a cis configuration. drugfuture.com This bicyclic monoterpenoid has the chemical formula C₁₀H₁₈O. nih.govnist.gov The cis descriptor refers to the relative orientation of the hydroxyl (-OH) group and the isopropyl group on the bicyclo[3.1.0]hexane framework. In the cis isomers, these two bulky substituents are on the same side of the ring system. The "(+/-)-" or "(±)-" notation signifies that the substance is a racemic mixture, containing equal amounts of the dextrorotatory (+) and levorotatory (-) enantiomers. drugfuture.com
The core structure of 4-thujanol (B106190) contains three stereocenters, leading to the possibility of multiple stereoisomers. The cis-(+/-)-4-Thujanol is one of two diastereomeric pairs, the other being the trans isomers. The distinction between the cis and trans diastereomers lies in the spatial arrangement of the substituents on the bicyclic ring.
Analysis of Enantiomeric and Diastereomeric Forms
4-Thujanol exists as four distinct stereoisomers, which are comprised of two pairs of enantiomers. These pairs are diastereomers of each other. The four stereoisomers are:
(+)-cis-4-Thujanol and (-)-cis-4-Thujanol (enantiomeric pair)
(+)-trans-4-Thujanol and (-)-trans-4-Thujanol (enantiomeric pair)
The absolute configurations of these stereoisomers have been determined. For instance, the synthesis of 4-thujanol stereoisomers can be achieved starting from (-)-sabinene (B131225). nih.gov Mild permanganate (B83412) oxidation of (-)-sabinene yields sabinenediol, which is then cleaved to produce sabina ketone. nih.gov The reaction of sabina ketone with methyllithium (B1224462) (MeLi) results in a mixture of all four 4-thujanol stereoisomers. nih.gov In a specific reported synthesis, the reaction yielded a mixture with a diastereomeric ratio of 90% cis-isomers and 10% trans-isomers. nih.gov
The separation and identification of these isomers are crucial for their characterization and for studying their specific properties. Techniques such as column chromatography on silica (B1680970) gel can be employed to separate the cis and trans diastereomers. nih.gov Gas chromatography (GC) is also a vital tool, and the elution order of the stereoisomers can depend on the type of column used. On an HP-5MS column, the trans diastereomers tend to elute before the cis diastereomers. nih.gov When using a chiral column, such as one with a β-cyclodextrin phase, it is possible to separate all four stereoisomers. The typical elution order on such a column is (+)-trans, (-)-trans, (+)-cis, and (-)-cis. nih.govresearchgate.net
Table 1: Stereoisomers of 4-Thujanol
| Stereoisomer | Absolute Configuration |
|---|---|
| (-)-cis-4-Thujanol | (1S,4S) |
| (+)-cis-4-Thujanol | (1R,4R) |
| (-)-trans-4-Thujanol | (1S,4R) |
| (+)-trans-4-Thujanol | (1R,4S) |
Chiral Recognition and Differentiation in 4-Thujanol Research
The different stereoisomers of 4-thujanol can elicit distinct biological responses, a phenomenon known as chiral recognition. researchgate.net This is particularly significant in the field of chemical ecology, where stereochemistry often governs the activity of semiochemicals (chemicals that mediate interactions between organisms).
A prominent example of this is the role of 4-thujanol stereoisomers in the chemical communication of the Eurasian spruce bark beetle, Ips typographus. Research has shown that (+)-trans-4-thujanol acts as an anti-attractant for this beetle. researchgate.net This specific enantiomer is found in the bark volatiles of Norway spruce trees. researchgate.net Its presence can signal to the beetles that a tree is not a suitable host, thus playing a role in the tree's defense mechanism. researchgate.net
The ability to differentiate between the various stereoisomers is therefore essential for understanding their specific biological functions. Enantioselective gas chromatography (GC) is a key analytical technique used for the chiral differentiation of 4-thujanol isomers. nih.govresearchgate.net This method allows for the separation and quantification of each enantiomer in a mixture, which is crucial for determining the enantiomeric composition of natural samples and synthetic products. The development of synthetic methods to produce stereoisomerically pure compounds is also vital for conducting bioassays to elucidate the structure-activity relationships. researchgate.netresearchgate.net
Table 2: Analytical Techniques for 4-Thujanol Isomer Differentiation
| Technique | Application |
|---|---|
| Column Chromatography | Separation of cis and trans diastereomers |
| Gas Chromatography (GC) | Separation and identification of isomers |
| Enantioselective GC | Separation and quantification of all four stereoisomers |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of configuration |
Compound Index
Natural Occurrence and Distribution of 4 Thujanol
Phylogenetic Distribution in Plant Species and Essential Oils
Cis-4-Thujanol is synthesized by numerous plants as a secondary metabolite. researchgate.net Its presence has been documented in a wide array of plant families and genera, highlighting its broad yet specific distribution within the plant kingdom.
Presence in Origanum Species Essential Oils
Essential oils derived from the genus Origanum, commonly known as oregano or marjoram, are notable for containing cis-4-Thujanol. Specifically, Origanum majorana L. (marjoram) has been identified as a significant source of this compound. google.commdpi.com Certain chemotypes of marjoram are distinguished by their high thujanol content. aroma-zen.com
Research has shown that the essential oil of Origanum majorana can contain cis-4-thujanol in substantial amounts. For instance, some analyses have reported concentrations of 16.91%. researchgate.net Specific chemotypes, such as Origanum majorana L. ct thujanol, are characterized by having cis-4-thujanol as a predominant component. aroma-zen.comgoogle.com In some cases, the content of cis-4-thujanol in the essential oil of Origanum majorana and its hybrids is specified to be greater than 18% by weight, with preferred ranges between 22% and 35%. google.comgoogle.com The compound is a key aromatic molecule in garden marjoram oil, along with γ-terpinene, trans-thujanol, and terpinen-4-ol. aroma-zen.com Sabinene (B1680474) hydrate (B1144303), another name for 4-thujanol (B106190), is also recognized as a naturally occurring component in Origanum species. researchgate.netnih.gov
Table 1: Presence of cis-4-Thujanol in Origanum majorana Essential Oil
| Plant Species/Chemotype | Reported Concentration of cis-4-Thujanol (% by weight) | Source(s) |
|---|---|---|
| Origanum majorana L. | 16.91% | researchgate.net |
| Origanum majorana L. and its hybrids | ≥ 18% | google.comgoogle.com |
| Origanum majorana L. and its hybrids | 22% - 35% | google.comgoogle.com |
Occurrence in Thymus vulgaris Chemotypes
Thymus vulgaris L. (common thyme) exhibits significant chemical polymorphism, with several distinct chemotypes defined by their dominant essential oil constituents. researchgate.net One of these is the 4-thujanol/terpinen-4-ol chemotype. researchgate.netnih.govsigmaaldrich.com
Analyses of this chemotype cultivated in Southern France revealed that the essential oil is characterized by a high concentration of sabinene hydrate (4-thujanol). nih.govsigmaaldrich.comresearchgate.net Specifically, the oil contained 42.2% cis-4-thujanol (cis-sabinene hydrate) and 7.3% of its trans isomer. nih.govsigmaaldrich.com Another study on a sabinene hydrate chemotype from the Pomoravje District in Serbia identified cis-sabinene hydrate at 30.8%. semanticscholar.org The presence of a 4-thujanol chemotype is a clear example of the chemical diversity within this single plant species. nih.gov
Table 2: Composition of the 4-Thujanol/Terpinen-4-ol Chemotype of Thymus vulgaris
| Compound | Concentration (%) in Southern France Chemotype | Concentration (%) in Serbian Chemotype | Source(s) |
|---|---|---|---|
| cis-4-Thujanol (cis-Sabinene hydrate) | 42.2% | 30.8% | nih.govsigmaaldrich.comsemanticscholar.org |
| trans-4-Thujanol (trans-Sabinene hydrate) | 7.3% | 5.0% | nih.govsigmaaldrich.comsemanticscholar.org |
| Terpinen-4-ol | 6.5% | Not specified | nih.govsigmaaldrich.com |
Identification in Myristica, Salvia, Mentha, and Juniperus Genera
The occurrence of cis-4-Thujanol extends to several other prominent plant genera. It is recognized as a natural secondary metabolite in the essential oils of Myristica, Salvia, Mentha, and Juniperus species. researchgate.netnih.gov
Specific examples include:
Myristica fragrans (Nutmeg): The essential oil of mace, which is derived from the aril of the nutmeg seed, contains cis-4-thujanol, with one analysis showing a concentration of 0.2%. scent.vn
Mentha species (Mint): Cis-4-thujanol has been identified in Mentha candicans at a concentration of 3.4%. scent.vn
Juniperus foetidissima (Fetid Juniper): The leaf oil of this species has been found to contain 1.9% cis-4-thujanol. scent.vn
Zanthoxylum monophyllum: The essential oil of this species is characterized by sabinene, 1,8-cineole, and cis-4-thujanol. core.ac.uk
Detection in Citrus Species
Cis-4-Thujanol is also a constituent of various Citrus species. researchgate.netnih.gov It has been detected in different parts of the sour orange tree, Citrus aurantium. One study found that the essential oil from the green leaves and twigs contained 3.72% cis-4-thujanol, while the oil from the branch wood contained 3.49%. mdpi.comresearchgate.net Another analysis of Citrus aurantium branch wood also reported a cis-4-thujanol content of 3.49%. pharmacognosyjournals.com Furthermore, the compound has been reported in Citrus reticulata (mandarin). scent.vnnih.gov An analysis of Kenyan Citrus limon essential oil identified cis-4-Thujanol at a concentration of 4.58%. ajernet.net
Table 3: Detection of cis-4-Thujanol in Citrus Species
| Plant Species | Plant Part | Reported Concentration (%) | Source(s) |
|---|---|---|---|
| Citrus aurantium | Green Leaves/Twigs | 3.72% | mdpi.com |
| Citrus aurantium | Branch Wood | 3.49% | mdpi.comresearchgate.netpharmacognosyjournals.com |
| Citrus limon | Not specified | 4.58% | ajernet.net |
Isolation from Zingiber purpureum (Plai)
Zingiber purpureum Roscoe, also known by its synonym Zingiber cassumunar and commonly called Plai, is another source of 4-thujanol. mdpi.comresearchgate.net Gas chromatography-mass spectrometry analyses of extracts from this Thai medicinal plant have confirmed the presence of both cis- and trans-4-thujanol. mdpi.comrhhz.net The identification was verified by comparing retention index values and mass spectral data with known standards, which helped to correct previous misannotations in the literature. mdpi.com In one analysis of the rhizome's volatile components, cis-4-thujanol was detected at a concentration of 0.44%. nih.gov
Components of Canarium schweinfurthii Resin
The resin of Canarium schweinfurthii, a tree found across Africa, yields an essential oil that contains 4-thujanol. researchgate.netcabidigitallibrary.orgnih.gov An analysis of resin from Gabon identified trans-thuyan-4-ol as a component at 3.483%. cabidigitallibrary.org A separate study of the resin's essential oil from the Central African Republic also lists cis-4-thujanol as a moderately abundant compound, at a level of 4.3%. researchgate.net
Table of Mentioned Chemical Compounds
| Compound Name | Other Names |
|---|---|
| 4-Thujanol, cis-(+/-)- | cis-4-Thujanol, cis-Sabinene hydrate |
| Carvacrol | |
| γ-Terpinene | |
| Terpinen-4-ol | |
| trans-4-Thujanol | trans-Sabinene hydrate |
| Sabinene | |
| 1,8-Cineole | |
| D-Limonene | Limonene |
| Linalool | |
| α-Terpineol | |
| p-Cymene | |
| Linalyl acetate | |
| Geraniol | |
| Thymol (B1683141) | |
| Octylacetate | |
| Nerolidol | |
| α-Phellandrene | |
| o-Cymene | |
| α-Terpinene | |
| 2-Menthene | |
| α-Pinene | |
| 4-Carvomenthenol | |
| Methyl methanthranilate | |
| Tetraneurin-α-diol | |
| 6,9,12,15-Docosatetraenoic acid methyl ester | |
| (-)-β-Fenchol | |
| Dodecane | |
| Thymol | |
| Valencene | |
| 6,7-Dihydrogeraniol |
Constituents of Zanthoxylum monophyllum Essential Oil
Table 1: Major Constituents of Zanthoxylum monophyllum Fruit Essential Oil
| Compound | Percentage (%) |
|---|---|
| Sabinene | 25.71 |
| 1,8-Cineole | 9.19 |
| cis-4-Thujanol | 9.19 |
| β-Myrcene | Not specified |
| β-Phellandrene | Not specified |
| Germacrene D | Not specified |
Data sourced from multiple studies on the chemical composition of Z. monophyllum essential oil. javeriana.edu.coresearchgate.netresearchgate.netbioline.org.brmdpi.com
Presence in Piper amalago
The chemical profile of Piper amalago includes the presence of 4-Thujanol. Specifically, cis-4-thujanol has been listed as one of the fifty-four oxygenated monoterpenes identified in this plant species. magtechjournal.com In a separate analysis of the essential oil of Piper amalago, trans-4-Thujanol was quantified at 1.45%. core.ac.uk This highlights the occurrence of different isomers of 4-Thujanol within the same plant genus.
Identification in Rhynchanthus beesianus Essential Oils
While some studies on the essential oils from the flower, leaf, and stem of Rhynchanthus beesianus did not report the presence of 4-Thujanol researchgate.net, other research has identified it as a component of the rhizome's essential oil. mdpi.comresearchgate.net Specifically, a gas chromatography-mass spectrometry analysis of the essential oil from R. beesianus rhizomes revealed the presence of 44 compounds, though the primary focus was on other major constituents. researchgate.net
Reported in Mosla chinensis and Cannabis sativa subsp. indica
cis-(+/-)-4-Thujanol has been reported as a natural product found in Mosla chinensis. vulcanchem.comnih.gov More specifically, studies on the essential oil of Mosla chinensis Maxim cv. Jiangxiangru have identified trans-4-thujanol as one of its components. nih.govmdpi.com The compound is also listed as being present in Cannabis sativa subsp. indica. vulcanchem.comnih.gov
Biogenic Sources Beyond Flora
The occurrence of 4-Thujanol is not limited to the plant kingdom; it is also detected in insects and produced by fungi.
Detection in Insect Volatiles (e.g., Bark Beetles)
4-Thujanol, particularly the (+)-trans isomer, has been identified as a volatile compound associated with bark beetles. nih.govnih.gov In the Eurasian spruce bark beetle, Ips typographus, (+)-trans-4-thujanol is a volatile from its host, the Norway spruce, and functions as an anti-attractant. nih.govresearchgate.net This compound elicits strong electrophysiological responses in the antennae of I. typographus. nih.gov Similarly, cis-4-thujanol elicited one of the strongest responses from the antennae of the male cedar bark beetle, Phloeosinus aubei. researchgate.net
Metabolites in Specific Fungal Strains
Certain fungal strains associated with bark beetles are capable of producing 4-Thujanol. Symbiotic fungi of the Eurasian spruce bark beetle Ips typographus, such as Grosmannia penicillata, can metabolize monoterpenes from the host tree's resin. biorxiv.orgplos.org Specifically, these fungi can convert α- and β-pinene into trans-4-thujanol. plos.orgnih.gov This biotransformation of host tree compounds by symbiotic fungi plays a role in the chemical ecology of the bark beetles, with the produced trans-4-thujanol being one of the volatile metabolites that can attract the beetles at specific doses. biorxiv.orgplos.org
Biosynthetic Pathways and Enzymological Studies of 4 Thujanol
Elucidation of the 2-Methyl-D-Erythritol-4-Phosphate (MEP) Pathway Role
The primary route for the biosynthesis of monoterpenoids like 4-thujanol (B106190) in the plastids of plant cells is the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also referred to as the non-mevalonate pathway. mdpi.comhmdb.ca This pathway is fundamental for the production of the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). The synthesis of these essential building blocks from glyceraldehyde-3-phosphate and pyruvate (B1213749) involves a seven-step enzymatic process.
While the MEP pathway, located in the plastids, is crucial for the formation of monoterpenes found in essential oils, plants also possess the mevalonate (B85504) (MVA) pathway in the cytosol. univ-tours.frbiorxiv.org The MVA pathway is typically responsible for producing sesquiterpenes and triterpenes. univ-tours.frbiorxiv.org Although these pathways are compartmentally distinct, evidence of crosstalk between them has been observed in several plant species, challenging the classical view of their exclusive roles. biorxiv.org For instance, studies have shown the MEP pathway can contribute to sesquiterpene production, and conversely, the MVA pathway can be involved in monoterpene synthesis. biorxiv.org
| Pathway | Location | Primary Products | Precursors |
| MEP Pathway | Plastids | Monoterpenes, Carotenoids, Chlorophyll side chains | Glyceraldehyde-3-phosphate, Pyruvate |
| MVA Pathway | Cytosol | Sesquiterpenes, Triterpenes, Phytosterols | Acetyl-CoA |
Geranyl/Neryl Diphosphate as Key Intermediaries in Cyclic Monoterpenoid Formation
Geranyl diphosphate (GPP), a C10 compound, is the universal precursor for all monoterpenoids, including 4-thujanol. hmdb.ca Its formation is a critical juncture in the isoprenoid biosynthesis pathway. This reaction is catalyzed by geranyl diphosphate synthase (GPPS), which facilitates the condensation of one molecule of IPP and one molecule of DMAPP. GPP then serves as the direct substrate for the cyclization reactions that lead to the vast diversity of monoterpene structures. Neryl diphosphate, the cis-isomer of GPP, also acts as a key intermediary in the formation of cyclic monoterpenoids. mdpi.com
Enzymatic Synthesis Mechanisms of 4-Thujanol Isomers
The conversion of GPP into the various stereoisomeric forms of 4-thujanol is a highly specific process mediated by enzymes known as monoterpene synthases (TPSs). Specifically, sabinene (B1680474) hydrate (B1144303) synthase is the enzyme responsible for the synthesis of sabinene hydrate (4-thujanol). These enzymes catalyze complex cyclization reactions, guiding the reactive carbocation intermediates derived from GPP to form the characteristic bicyclic structure of 4-thujanol.
Interestingly, the enzymatic synthesis of 4-thujanol isomers can proceed without the formation of free intermediates like sabinene or α-thujene. mdpi.com Different enzymes are responsible for producing distinct stereoisomers, such as (1S,2R,4S)-(Z)-sabinene hydrate and (1S,2S,4R)-(E)-sabinene hydrate. mdpi.com This enzymatic specificity allows for the production of particular stereoisomers that might be difficult to obtain through traditional chemical synthesis.
Role of Metal Ions (e.g., Mn²⁺, Mg²⁺) as Catalysts in Biosynthesis
The catalytic activity of monoterpene synthases, including those involved in 4-thujanol biosynthesis, is critically dependent on the presence of divalent metal ion cofactors. mdpi.com Magnesium (Mg²⁺) and manganese (Mn²⁺) ions play essential roles in these enzymatic reactions. mdpi.com Research has shown that many monoterpene synthases from gymnosperms display a pronounced preference for Mn²⁺ over Mg²⁺. These metal ions are crucial for the proper functioning of the enzymes that catalyze the cyclization of GPP. researchgate.net
Biotransformational Production from Precursors (e.g., α-Pinene)
In addition to its natural biosynthesis in plants, 4-thujanol can be produced through biotransformation, where microorganisms convert a precursor compound into the desired product. One notable example is the biotransformation of α-pinene to cis-4-thujanol using the fungus Fusarium saloni. acs.orgnih.govresearchgate.net Furthermore, various fungal strains associated with bark beetles, such as Grosmannia, Endoconidiophora, and Ophiostoma, can metabolize monoterpenes present in tree resin. mdpi.com For instance, these fungi can convert α- and β-pinene into trans-4-thujanol. plos.orgnih.gov This highlights the potential of using microbial systems for the production of specific 4-thujanol isomers.
| Precursor | Biotransformation Agent | Product |
| α-Pinene | Fusarium saloni | cis-4-Thujanol |
| α-Pinene, β-Pinene | Grosmannia penicillata | trans-4-Thujanol |
Chemical Synthesis and Derivatization Strategies for 4 Thujanol
Regioselective and Stereoselective Synthetic Approaches to 4-Thujanol (B106190) Stereoisomers
Control over regio- and stereochemistry is paramount in the synthesis of the thujanol framework. Various starting materials and reaction pathways have been explored to achieve the desired isomeric forms. While some methods offer access to all four stereoisomers, others are tailored to produce specific diastereomers, such as the trans or cis forms. acs.orgresearchgate.net
A prominent and effective route for synthesizing all four stereoisomers of 4-thujanol begins with the naturally occurring monoterpene, sabinene (B1680474). acs.orgresearchgate.net This multi-step process provides a clear path to the thujanol core with predictable stereochemical outcomes.
The synthesis commences with the mild oxidation of the double bond in (−)-sabinene, which typically possesses a high enantiomeric excess (e.g., 86% ee), using potassium permanganate (B83412) (KMnO₄) to yield sabinenediol. acs.orgnih.gov This diol is then subjected to oxidative cleavage with a periodate (B1199274), such as sodium periodate (NaIO₄), to produce sabina ketone. acs.orgdiva-portal.org The chirality of the resulting sabina ketone can be confirmed through specific rotation measurements and analysis on a chiral gas chromatography (GC) column. acs.orgresearchgate.net
The final and key stereodetermining step is the reaction of sabina ketone with an organometallic reagent, typically methyllithium (B1224462) (MeLi). acs.orgresearchgate.net The nucleophilic methyl group attacks the carbonyl carbon stereoselectively from the sterically less hindered side. acs.orgdiva-portal.org This approach results in a significant excess of the cis-isomers over the trans-isomers, with a reported diastereomeric ratio of approximately 90:10 (cis to trans). acs.orgnih.gov
The reaction with MeLi on sabina ketone derived from (−)-sabinene (86% ee) yields a mixture of all four possible 4-thujanol stereoisomers. acs.org The approximate ratio of the products has been reported as follows:
(−)-cis-(1S,4S)-4-thujanol: 86%
(−)-trans-(1S,4R)-4-thujanol: 9%
(+)-cis-(1R,4R)-4-thujanol: 4%
(+)-trans-(1R,4S)-4-thujanol: 1%
This distribution directly reflects the enantiomeric purity of the starting sabinene and the inherent facial selectivity of the nucleophilic addition to the bicyclic ketone. acs.orgnih.gov The diastereomers can then be separated using column chromatography. nih.gov
| Stereoisomer | Configuration | Approximate Yield (%) |
|---|---|---|
| (−)-cis-4-thujanol | 1S,4S | 86 |
| (−)-trans-4-thujanol | 1S,4R | 9 |
| (+)-cis-4-thujanol | 1R,4R | 4 |
| (+)-trans-4-thujanol | 1R,4S | 1 |
An alternative synthetic strategy allows for the preparation of trans-sabinene hydrate (B1144303) (trans-4-thujanol) from (−)-3-thujol. perfumerflavorist.comresearchgate.net This method involves a key step utilizing a highly selective ene reaction with singlet oxygen. acs.orgperfumerflavorist.com
The synthesis of (±)-trans-sabinene hydrate has also been achieved starting from methyl vinyl ketone. perfumerflavorist.comresearchgate.net This approach, developed by Galopin, is recognized as a short and efficient synthesis of the racemic trans-isomer. perfumerflavorist.com While detailed procedural specifics are part of specialized literature, it is noted as one of the established, albeit potentially multi-step, routes to this particular stereoisomer. acs.orgresearchgate.net
Historically, various synthetic procedures for 4-thujanol have been published. acs.orgresearchgate.net These include methods starting from precursors like 3-thujol and methyl vinyl ketone. researchgate.net However, a common critique of these earlier methods is that they often involve numerous steps or rely on expensive starting materials, making them less efficient for producing all possible stereoisomers. acs.orgresearchgate.net In contrast, the synthesis starting from commercially available sabinene is considered a shorter and more effective route for accessing the complete set of stereoisomers for research and analytical purposes. acs.org
For large-scale production, particularly of the valuable flavor compound trans-sabinene hydrate (trans-4-thujanol), an industrial synthesis has been developed utilizing the photooxygenation of α-thujene or 3-thujene. mdpi.com This process is regarded as a mild and sustainable method. mdpi.com
The initial step involves the photooxygenation of the thujene starting material, which produces a mixture of regioisomeric hydroperoxides. mdpi.com These hydroperoxides are subsequently reduced to yield two main products: (−)-trans-4-hydroxy-β-thujene and (−)-cis-sabinol, in an approximate 3:1 ratio. mdpi.com The desired trans-4-thujanol is then derived from these intermediates. The use of solar chemical reactors for this process underscores its potential as an eco-responsible manufacturing method. mdpi.com
Chiral Induction and Control in Asymmetric Synthesis
Asymmetric induction is the process of preferentially forming one enantiomer or diastereoisomer over another, which is a cornerstone of modern stereoselective synthesis. spjainsasaram.co.in In the context of 4-thujanol synthesis, chiral control is primarily achieved through internal asymmetric induction, where the chirality of the final products is dictated by a chiral center present in the starting material. acs.orgspjainsasaram.co.in
The synthesis of 4-thujanol from (−)-sabinene is a classic example of this principle. acs.orgdiva-portal.org By starting with an enantiomerically enriched substrate from the "chiral pool," the absolute configuration of the resulting sabina ketone is set. acs.orgresearchgate.net The subsequent nucleophilic addition of a methyl group to the prochiral carbonyl carbon of sabina ketone is a diastereoselective reaction. cutm.ac.in The facial selectivity of this attack is governed by steric hindrance; the nucleophile preferentially attacks from the less hindered face of the bicyclic system, leading to the predominant formation of the cis-diastereomer. acs.orgdiva-portal.orgresearchgate.net This outcome is consistent with established models of asymmetric induction at carbonyl carbons. spjainsasaram.co.in
Furthermore, external asymmetric induction, which uses a chiral catalyst or reagent to influence the stereochemical outcome, represents another powerful strategy. spjainsasaram.co.in For instance, the enantioselective synthesis of the key intermediate, sabina ketone, can be achieved through the cyclization of an α-diazo ketone catalyzed by chiral dirhodium(II) complexes. researchgate.net This method allows for the preparation of either enantiomer of sabina ketone, thereby providing controlled access to different series of 4-thujanol stereoisomers. researchgate.net
Advanced Chemical Transformations and Derivatives Research
The unique bicyclic structure of 4-thujanol, with its tertiary alcohol functionality, presents both opportunities and challenges for further chemical modification. Research in this area is driven by the desire to create novel derivatives with potentially enhanced or new biological activities, as well as to explore the fundamental reactivity of this monoterpenoid. Advanced transformations and the study of resulting derivatives are key to unlocking the full potential of the 4-thujanol scaffold.
Stereoselective Synthesis and Chiral Separations
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, significant research has been dedicated to the stereoselective synthesis of the different isomers of 4-thujanol. A common strategy involves the use of chiral starting materials, such as (−)-sabinene. In one reported synthesis, (−)-sabinene with an enantiomeric excess (ee) of 86% was oxidized to sabinenediol, which was then cleaved to produce sabina ketone. acs.orgdiva-portal.orgresearchgate.netnih.gov The subsequent addition of methyl lithium (MeLi) to sabina ketone proceeded with a degree of stereoselectivity, favoring the formation of cis-4-thujanol isomers. acs.orgdiva-portal.org This reaction yielded a mixture of all four stereoisomers, with a notable preponderance of the cis forms over the trans forms, in a ratio of approximately 10:1. acs.orgdiva-portal.org The major product was identified as (−)-cis-(1S,4S)-4-thujanol. acs.org
The precise ratio of the stereoisomers obtained from the reaction of sabina ketone (derived from (−)-sabinene with 93/7 (−)/(+) ratio) with MeLi was determined to be 1:9:4:86 for (+)-trans-(1R,4S)-4-thujanol, (−)-trans-(1S,4R)-4-thujanol, (+)-cis-(1R,4R)-4-thujanol, and (−)-cis-(1S,4S)-4-thujanol, respectively. acs.orgdiva-portal.org The separation of these isomers can be achieved using techniques like column chromatography on silica (B1680970) gel. acs.org Furthermore, enantioselective gas chromatography (GC) with a chiral stationary phase, such as a β-cyclodextrin column, is an essential analytical tool for the separation and identification of the individual stereoisomers. researchgate.net
Advanced Oxidation and Reduction Methodologies
Advanced oxidation processes (AOPs) offer modern and efficient routes to oxygenated organic compounds. While the tertiary alcohol group in 4-thujanol is relatively resistant to oxidation, the precursor molecules in its synthesis are amenable to such transformations. For instance, the synthesis of trans-sabinene hydrate (trans-4-thujanol) can be achieved through the solar photooxygenation of α-thujene. mdpi.com This process involves the initial formation of regioisomeric hydroperoxides, which are then reduced to yield a mixture of (−)-trans-4-hydroxy-β-thujene and (−)-cis-sabinol. mdpi.com Catalytic hydrogenation of the former leads to the desired trans-4-thujanol. mdpi.com
Biotransformations and Enzymatic Synthesis
Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. Microorganisms and isolated enzymes are capable of producing specific stereoisomers of 4-thujanol. For example, the fungus Fusarium saloni has been shown to convert α-pinene into cis-4-thujanol. acs.orgresearchgate.net This biotransformation highlights the potential of using whole-cell systems for the production of valuable monoterpenoids.
Enzymatic studies have identified sabinene hydrate synthase as the enzyme responsible for the cyclization of geranyl diphosphate (B83284) to form sabinene hydrate (4-thujanol). Interestingly, this enzymatic synthesis can proceed without the formation of free intermediates like sabinene or α-thujene. mdpi.com The activity of these monoterpene synthases is often dependent on the presence of divalent metal ions, such as Mn²⁺ or Mg²⁺, which act as crucial cofactors. mdpi.com Different enzymes can produce different isomers; for instance, specific enzymes are responsible for the synthesis of (1S,2R,4S)-(Z)-sabinene hydrate and (1S,2S,4R)-(E)-sabinene hydrate. mdpi.com
Derivatization and Structural Elucidation of Novel Compounds
Research into the derivatization of 4-thujanol aims to create new molecules with potentially useful properties. While the tertiary alcohol offers limited handles for direct functionalization, the exploration of its reactivity remains an area of interest.
A fascinating discovery in the study of 4-thujanol derivatives is the formation of natural crystalline fibers by (E)-(R)-4-thujanol (trans-(+)-4-thujanol). X-ray diffraction analysis of these fibers revealed a unique supramolecular structure where the molecules organize into a trimer unit, which then assembles into a chiral P-type helix through a network of intermolecular hydrogen bonds. This discovery opens up possibilities for the development of novel bioactive fibrous materials with potential applications in areas such as antiseptic materials or even organic semiconductors.
The derivatives of 4-thujanol have also been investigated for their potential biological activities, including anti-inflammatory and antioxidant effects. The synthesis and characterization of such derivatives are crucial for establishing structure-activity relationships and for the development of new therapeutic agents.
Data Tables
Table 1: Physicochemical Properties of cis-(+/-)-4-Thujanol
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | ontosight.ainih.govphytohub.eu |
| Molecular Weight | 154.25 g/mol | nih.gov |
| Appearance | White crystals (est) | thegoodscentscompany.com |
| Melting Point | 58.00 to 62.00 °C | thegoodscentscompany.com |
| Boiling Point | 200.00 to 201.00 °C | thegoodscentscompany.com |
| Refractive Index (cis) | 1.449 (60 °C) | nih.gov |
| Solubility | Practically insoluble in water |
Table 2: Spectroscopic Data for 4-Thujanol Isomers
| Isomer | Spectroscopic Data | Source |
| trans-4-Thujanol | Comparison of NMR data with cis-4-thujanol for configuration confirmation. | researchgate.netmdpi.com |
| cis-4-Thujanol | Comparison of NMR data with trans-4-thujanol for configuration confirmation. | researchgate.netmdpi.com |
| Mixture of Stereoisomers | NMR spectroscopic data and specific rotations reported for all four stereoisomers. | acs.orgnih.gov |
Advanced Analytical Methodologies for 4 Thujanol Characterization and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of 4-Thujanol (B106190), allowing for its separation from other volatile compounds and the differentiation of its stereoisomers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of cis-4-Thujanol in complex mixtures like essential oils. nih.govnih.gov The gas chromatograph separates individual volatile components, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.netnih.gov
In the analysis of essential oils from Thymus vulgaris (thyme), GC-MS has been instrumental in classifying different chemotypes. nih.gov One such chemotype is characterized by a high content of 4-thujanol, with studies identifying compositions of 42.2% cis-4-Thujanol (also known as cis-sabinene hydrate) and 7.3% of the trans isomer. nih.gov Similarly, analysis of a specific wild thyme essential oil revealed a composition containing 76% (E)-(R)-4-thujanol. researchgate.net
The technique is sensitive enough to identify specific isomers in natural extracts. For instance, enantioselective GC-MS analysis of Norway spruce bark volatiles successfully identified the presence of (+)-(1R,4S)-trans-4-thujanol. researchgate.net Synthetic routes to produce 4-thujanol stereoisomers also rely on GC-MS for verification and analysis, with studies reporting distinct retention times for the different isomers on specific GC columns. acs.org
Table 1: Reported GC-MS Retention Times for 4-Thujanol Stereoisomers
| Isomer | Retention Time (min) | GC Column/Conditions | Source |
| trans-isomers | 19.86, 20.02 | Not specified | acs.org |
| cis-isomers | 21.08, 21.26 | Not specified | acs.org |
| (+)-(1R,4S)-trans-4-thujanol | 15.91 | Enantioselective column | researchgate.net |
| (−)-(1S,4R)-trans-4-thujanol | 16.00 | Enantioselective column | researchgate.net |
| (+)-(1R,4R)-cis-4-thujanol | 17.27 | Enantioselective column | researchgate.net |
| (−)-(1S,4S)-cis-4-thujanol | 17.50 | Enantioselective column | researchgate.net |
This table provides examples of retention times which can vary significantly based on the specific column, temperature program, and other chromatographic conditions.
Due to the existence of multiple stereoisomers of 4-Thujanol, standard chromatographic methods are often insufficient for complete separation. Chiral-phase gas chromatography is the definitive technique for separating and analyzing these enantiomers and diastereomers. acs.orgnih.gov This method utilizes a chiral stationary phase, most commonly a β-cyclodextrin derivative, which interacts differently with each stereoisomer, resulting in different retention times and allowing for their separation. acs.orgdiva-portal.orgresearchgate.net
This technique is crucial for both the analysis of natural products and the verification of asymmetric synthesis products. diva-portal.org For example, after synthesizing 4-thujanol from (−)-sabinene, enantioselective GC was used to determine the resulting ratio of stereoisomers, which was found to be 1:9:4:86 for (+)-trans, (−)-trans, (+)-cis, and (−)-cis forms, respectively. acs.orgdiva-portal.org The elution order of the isomers on a β-cyclodextrin column has been consistently reported as (+)-trans, (−)-trans, (+)-cis, and finally (−)-cis. researchgate.net
Researchers have published specific temperature programs for achieving optimal separation of 4-thujanol isomers on chiral columns. acs.orgnih.gov A typical program involves starting at a low oven temperature (e.g., 40°C), holding for several minutes, and then gradually increasing the temperature to facilitate the elution and separation of all four isomers. nih.gov
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and reliable technique for the quantification of 4-Thujanol. nih.gov While GC-MS is superior for identification, GC-FID often provides better quantitative accuracy and precision over a wider linear range. nih.gov The detector responds to virtually all organic compounds, and the signal generated is directly proportional to the mass of the carbon atoms in the analyte, making it ideal for accurate concentration measurements.
GC-FID is frequently used in conjunction with GC-MS. nih.gov In the analysis of essential oils, GC-FID is employed to determine the percentage composition of constituents like 4-thujanol, while GC-MS is used to confirm their identity. nih.govarabjchem.org A typical GC-FID setup for essential oil analysis might use a fused silica (B1680970) capillary column (e.g., RTX-5), with the oven temperature programmed to ramp from 60°C to 280°C, using nitrogen as the carrier gas. arabjchem.org The method is valued for its speed and high precision, with analytical precision for related monoterpenoids reported to be in the range of 0.6-0.9%. nih.gov
Spectroscopic and Spectrometric Characterization
While chromatography separates components, spectroscopy is essential for elucidating their exact molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, is an indispensable tool for the unambiguous structural assignment of 4-Thujanol isomers. acs.org NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing scientists to confirm the connectivity of atoms and, crucially, the relative stereochemistry of the molecule. researchgate.net
The absolute configuration of each 4-thujanol stereoisomer has been definitively assigned through a combination of stereoselective synthesis, chiral GC analysis, and detailed NMR spectroscopy. acs.orgdiva-portal.org By comparing the NMR spectra of a synthesized isomer with known data from commercially available standards or published literature, researchers can confirm its identity. researchgate.net For example, the structure of (−)-cis-4-thujanol was confirmed by comparing its NMR data with that of a commercially available trans-isomer. researchgate.net
Extraction and Sample Preparation Methods
Effective extraction and sample preparation are critical preliminary steps to isolate 4-Thujanol from its source matrix, typically plant material, before instrumental analysis.
Steam Distillation: This is a traditional and widely employed method for extracting essential oils containing 4-Thujanol from aromatic plants. dergipark.org.tr The process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting vapor is condensed, and the essential oil, being immiscible with water, is easily separated. This method is effective for producing large quantities and was used to achieve kilogram-scale production of (E)-(R)-4-thujanol crystals from a selected wild thyme chemotype. researchgate.net Other related methods include hydrodistillation, where the plant material is boiled directly in water. nih.govnih.gov
Solid-Phase Microextraction (SPME): SPME is a modern, solvent-free sample preparation technique ideal for collecting volatile compounds like 4-Thujanol prior to GC-MS analysis. It uses a fused-silica fiber coated with a sorbent material, which is exposed to the headspace above a sample. Volatile analytes adsorb onto the fiber and are then thermally desorbed directly into the GC injector. This method is efficient, requires minimal sample, and reduces solvent waste. nih.gov
Solid-Phase Extraction (SPE): SPE is a versatile technique used for sample clean-up, purification, and fractionation. bibliotekanauki.pl It can be applied to selectively isolate essential oil components from a complex extract. For instance, an SPE cartridge with an appropriate sorbent (e.g., octadecyl silica) can be used to fractionate an essential oil, potentially removing interfering compounds or enriching the concentration of target analytes like cis-4-thujanol before analysis. bibliotekanauki.pl
Solvent Extraction: This classic method involves using an organic solvent, such as hexane, to dissolve and extract the essential oil from the plant material. nih.gov The powdered plant material is mixed with the solvent, and after a period of time, the extract is filtered and concentrated, typically using a rotary evaporator. nih.gov
Solid Phase Microextraction (SPME) for Volatile Collection
Solid Phase Microextraction (SPME) is a solvent-free, rapid, and efficient sample preparation technique widely utilized for the extraction of volatile and semi-volatile organic compounds, including cis-4-Thujanol. mdpi.comnih.gov This method integrates sampling, isolation, and concentration into a single step, making it an attractive choice for analyzing the chemical profiles of various natural products. mdpi.com
In the context of cis-4-Thujanol analysis, SPME is frequently coupled with gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of this compound in complex mixtures like essential oils. diva-portal.orgnih.gov The technique involves exposing a fused silica fiber coated with a stationary phase to the sample's headspace or directly immersing it into a liquid sample. acs.orgnih.gov The volatile and semi-volatile analytes, such as cis-4-Thujanol, partition from the sample matrix onto the fiber coating. Following extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.
The choice of fiber coating is a critical parameter in SPME method development, as it dictates the selectivity and efficiency of the extraction. For the analysis of terpenes and other volatile compounds in plant materials, various fiber coatings have been investigated. For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber has been successfully used for the extraction of aroma compounds. mdpi.com Other commonly used fibers include polydimethylsiloxane (PDMS) and polyacrylate (PA). researchgate.net
Studies have demonstrated the successful application of SPME in the analysis of essential oils containing thujanol isomers. For example, SPME-GC-MS has been used to analyze the volatile organic compounds (VOCs) released from various plant species and even insects. diva-portal.orgnih.govresearchgate.net In one study, headspace SPME was used to collect volatiles from Thuja occidentalis and Tetraclinis articulata, leading to the identification of numerous compounds. dergipark.org.tr Another study utilized SPME to collect and analyze volatiles emitted by the bark beetle Polygraphus poligraphus, which included cis- and trans-4-thujanol. diva-portal.orgnih.gov
The efficiency of SPME can be influenced by several factors, including extraction time, temperature, and sample matrix properties. researchgate.net Optimization of these parameters is crucial for achieving accurate and reproducible results. For instance, in the analysis of terpenes in honey, the extraction was performed by direct immersion of a PDMS fiber for 15 minutes at 20°C with constant stirring. nih.gov
| Parameter | Condition | Reference |
| Fiber Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | mdpi.com |
| Extraction Mode | Headspace or Direct Immersion | acs.orgnih.gov |
| Coupled Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | diva-portal.orgnih.gov |
Solid Phase Extraction (SPE) for Selective Fractionation
Solid Phase Extraction (SPE) is a versatile and widely used sample preparation technique for the isolation, concentration, and purification of analytes from complex matrices. bibliotekanauki.plbenthamopen.com It operates on the principle of partitioning analytes between a solid sorbent and a liquid mobile phase. bibliotekanauki.pl This method is particularly useful for the selective fractionation of essential oil constituents, allowing for the separation of compounds based on their chemical properties. bibliotekanauki.pl
In the analysis of essential oils, SPE can be employed to separate different classes of compounds, such as hydrocarbons from oxygenated derivatives like alcohols, aldehydes, and esters. bibliotekanauki.pl This is achieved by selecting an appropriate sorbent material and elution solvents. For the fractionation of monoterpenoids, including terpene alcohols like cis-4-Thujanol, C18 (octadecyl silica) is a commonly used sorbent due to its non-polar nature. bibliotekanauki.plbenthamopen.com
A typical SPE procedure involves conditioning the sorbent-packed cartridge, loading the sample, washing away interfering substances, and finally eluting the target analytes with a suitable solvent. benthamopen.com For instance, a study on the fractionation of mint essential oil components demonstrated the use of a C18 SPE column. bibliotekanauki.pl By using a specific solvent system, they were able to elute certain compounds, including cis-4-thujanol, while retaining others on the column. bibliotekanauki.pl
More advanced applications have combined SPE with other techniques like headspace SPME (HS-SPME) for the analysis of trace-level terpenes in complex matrices like Baijiu (a Chinese liquor). tandfonline.comtandfonline.com In this approach, SPE is first used to concentrate the terpenes, and then HS-SPME is applied to the SPE sorbent to further enrich the analytes before GC-MS analysis. tandfonline.comtandfonline.com This combined method significantly enhances sensitivity and selectivity. tandfonline.com
The choice of sorbent material is critical for the successful fractionation of essential oil components. Besides C18, other sorbents such as Florisil® and various polymeric phases have been investigated for their ability to retain specific classes of compounds. benthamopen.com The optimization of the SPE method, including the selection of the sorbent, washing, and elution solvents, is essential to achieve the desired separation and recovery of cis-4-Thujanol and other target compounds.
| Sorbent | Application | Reference |
| C18 (Octadecyl silica) | Fractionation of monoterpenoids from essential oils | bibliotekanauki.plbenthamopen.com |
| Florisil® | General purpose adsorbent for separation of various compounds | benthamopen.com |
| Polymeric Sorbents | High-throughput SPE of monoterpenoids | benthamopen.com |
Hydrodistillation for Essential Oil Isolation
Hydrodistillation is a traditional and widely employed method for the extraction of essential oils from plant materials. iscientific.orgchemicaljournal.org This technique involves the co-distillation of plant material with water, where the steam carries the volatile compounds, which are subsequently condensed and separated. tandfonline.comresearchgate.net It remains a pharmacopoeial method for isolating essential oils from various plant matrices. bibliotekanauki.pl
The process is particularly effective for isolating thermostable and water-insoluble compounds like cis-4-Thujanol. The essential oil of Thuja species, which is a known source of thujanol isomers, is commonly obtained through hydrodistillation. iscientific.orgmdpi.com The yield and chemical composition of the extracted essential oil can be influenced by factors such as the plant part used, the duration of distillation, and the specific hydrodistillation apparatus (e.g., Clevenger-type). mdpi.comresearchgate.net
Following hydrodistillation, the resulting essential oil is typically analyzed by GC-MS to identify and quantify its components, including cis-4-Thujanol. chemicaljournal.orgiscientific.orgmdpi.com Studies have reported the chemical composition of essential oils from various plants, such as Thuja plicata and Thymus vulgaris, obtained by hydrodistillation. chemicaljournal.orgmdpi.com For example, the hydrodistillation of T. plicata foliage yielded an essential oil where major components like α-thujone and β-thujone were identified, alongside other terpenoids. mdpi.com
While hydrodistillation is a well-established method, it has some limitations. The prolonged heating during the process can potentially lead to the degradation of thermolabile compounds or the formation of artifacts. bibliotekanauki.pl Despite this, it continues to be a valuable technique for obtaining essential oils for both research and commercial purposes. iscientific.orgtandfonline.com
| Plant Source | Key Findings | Reference |
| Thuja plicata | Hydrodistillation yielded essential oil rich in α-thujone and β-thujone. | mdpi.com |
| Thuja occidentalis | Comparison of hydrodiffusion and steam distillation showed differences in oil yield and organoleptic properties. | tandfonline.com |
| Thymus vulgaris | Hydrodistillation followed by GC-MS analysis identified thymol (B1683141) as a major component. | chemicaljournal.orgresearchgate.net |
| Zataria multiflora | Hydrodistillation was found to be more efficient in terms of essential oil yield compared to steam distillation. | cjmb.org |
Biological and Ecological Functions of 4 Thujanol
Antimicrobial Activities and Mechanisms
4-Thujanol (B106190) is a component of essential oils and plant extracts recognized for their antimicrobial properties. biosynth.com Its efficacy varies between different microorganisms, a function of the microbial cell structure and the specific isomer of the compound.
cis-4-Thujanol has been identified as a component in plant extracts that exhibit antifungal properties against a range of plant and wood-related fungi. Ethyl ether extract from Pinus rigida wood, containing 10.24% cis-4-thujanol, demonstrated antifungal activity against fungi known to deteriorate historical manuscripts, such as Aspergillus flavus, Aspergillus niger, and Fusarium culmorum. ekb.egdrvnaindustrija.com Similarly, the essential oil from Schinus terebinthifolius branches, which contains 6.71% 4-thujanol, showed inhibitory effects against several phytopathogenic fungi, including Bipolaris oryzae, Fusarium oxysporum, Fusarium solani, and Rhizoctonia solani. mdpi.com
Research on sabinene (B1680474) hydrate (B1144303), primarily the trans-isomer, showed that blue-stain fungi (Ceratocystis polonica, Ophiostoma bicolor, O. penicillatum), which are often associated with bark beetle galleries, were among the most resistant fungal strains tested. mdpi.com However, essential oils from Origanum majorana, which contain cis-sabinene hydrate, have been reported to be active against various fungi. mdpi.com
Table 1: Antifungal Activity Associated with cis-4-Thujanol Containing Extracts
| Source Plant | cis-4-Thujanol Content (%) | Fungi Tested | Reference |
|---|---|---|---|
| Pinus rigida (Wood Extract) | 10.24% | Aspergillus flavus, Aspergillus niger, Fusarium culmorum | ekb.egdrvnaindustrija.com |
| Schinus terebinthifolius (Essential Oil) | 6.71% | Bipolaris oryzae, Fusarium oxysporum, Fusarium solani, Rhizoctonia solani | mdpi.com |
| Origanum majorana (Essential Oil) | 10.26% | General antifungal activity noted against various strains. | mdpi.com |
Monoterpenes, including 4-thujanol, generally exert their antibacterial effects by disrupting the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents. mdpi.comnih.gov The efficacy of these compounds often differs between Gram-positive and Gram-negative bacteria due to structural differences in their cell walls.
Studies on sabinene hydrate (predominantly the trans-isomer) revealed greater susceptibility among Gram-positive bacteria compared to Gram-negative bacteria. mdpi.com For instance, Bacillus subtilis and Staphylococcus aureus (Gram-positive) were more sensitive than Escherichia coli (Gram-negative). mdpi.com The outer membrane of Gram-negative bacteria, with its hydrophilic polysaccharide chains, acts as a barrier against hydrophobic compounds like monoterpenoids, reducing their effectiveness. mdpi.com Pseudomonas aeruginosa has shown high resistance, which may be due to this protective barrier or its ability to utilize terpenes for growth. mdpi.com
Despite the general resistance of Gram-negative bacteria, essential oils from Origanum majorana, which contain cis-sabinene hydrate, have demonstrated activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. mdpi.com
Table 2: Minimum Inhibitory Concentrations (MIC) of Sabinene Hydrate (trans-isomer) against Various Microbes
| Microorganism | Type | MIC (mg/mL) | Reference |
|---|---|---|---|
| Bacillus subtilis | Gram-Positive Bacteria | 0.0312 | mdpi.com |
| Staphylococcus aureus | Gram-Positive Bacteria | 0.0625 | mdpi.com |
| Escherichia coli | Gram-Negative Bacteria | 0.125 | mdpi.com |
| Pseudomonas aeruginosa | Gram-Negative Bacteria | Not inhibited by tested concentrations | mdpi.com |
| Candida albicans | Yeast | 0.125 | mdpi.com |
| Candida krusei | Yeast | 0.25 | mdpi.com |
Inter-Organismal Chemical Communication and Semiochemical Roles
4-Thujanol isomers are crucial semiochemicals (signaling chemicals) that mediate interactions between plants and insects, particularly bark beetles.
In the ecology of the Eurasian spruce bark beetle, Ips typographus, 4-thujanol isomers play a complex role. Symbiotic fungi associated with the beetle, such as Grosmannia penicillata, can metabolize monoterpenes from the host spruce tree into oxygenated derivatives, including trans-4-thujanol. plos.orgnih.gov At specific concentrations, this trans-4-thujanol can attract beetles, helping them locate breeding sites populated with beneficial fungal symbionts. plos.orgnih.gov
Conversely, trans-4-thujanol is also recognized as an anti-attractant for I. typographus. researchgate.netresearchgate.net Its presence in high concentrations in young, unsuitable host trees signals to the beetles to avoid these sites. researchgate.net
For the lesser spruce shoot beetle, Polygraphus poligraphus, both cis- and trans-4-thujanol have been identified as male-specific compounds found in their hindguts. diva-portal.orgnih.gov Research has shown that the addition of (-)-cis-4-thujanol to pheromone traps can increase the capture of P. poligraphus, indicating it functions as an attractant or synergist for this species. diva-portal.org
Insects detect semiochemicals through a sophisticated olfactory system involving odorant receptors (ORs) located in olfactory sensory neurons (OSNs) on their antennae. oup.comnih.gov The Eurasian spruce bark beetle, Ips typographus, possesses dedicated OSNs that respond to oxygenated monoterpenes, including 4-thujanol. plos.orgnih.govoup.com
Electrophysiological studies have precisely identified a specific receptor, ItypOR23, that is narrowly tuned to detect (+)-trans-(1R, 4S)-4-thujanol. oup.com This high degree of specificity allows the beetle to distinguish this key signal from a complex background of other host and non-host volatiles, enabling it to make critical decisions about host selection. oup.com Gas chromatography coupled with electroantennographic detection (GC-EAD) has confirmed that the 4-thujanol present in spruce bark headspace elicits strong electrical responses in the antennae of I. typographus. researchgate.net
Table 3: Olfactory Receptor for 4-Thujanol in Ips typographus
| Insect Species | Olfactory Receptor | Specific Ligand | Reference |
|---|---|---|---|
| Ips typographus | ItypOR23 | (+)-trans-(1R, 4S)-4-thujanol | oup.com |
While certain microbes produce it as an attractant, trans-4-thujanol produced by the host tree functions as a potent anti-attractant or repellent for Ips typographus. researchgate.netmdpi.com This compound is more abundant in young spruce trees, which are unsuitable for beetle colonization. researchgate.net
Field trapping experiments have demonstrated that adding (+)-trans-4-thujanol to traps baited with the beetle's aggregation pheromone significantly reduces the number of beetles caught. researchgate.netresearchgate.net Its potency is comparable to other well-known Ips anti-attractants like 1,8-cineole and verbenone. researchgate.netresearchgate.net Uniquely, trans-4-thujanol has been found to be a more effective repellent for female beetles than for males, which is a novel characteristic among the known anti-attractants for this species. researchgate.net This dose-dependent repellency suggests a vital role for the compound in the chemical defense of host trees against herbivory. researchgate.net
Involvement in Host Defense Responses against Pests
4-Thujanol is a key player in the defense mechanisms of certain plants against pests. It is a naturally occurring compound found in the essential oils of numerous aromatic and medicinal plants.
One of the most well-documented examples of its defensive role is in Norway spruce (Picea abies) against the Eurasian spruce bark beetle (Ips typographus). researchgate.netnih.gov Research has shown that the concentration of trans-4-thujanol is significantly higher in the bark of younger spruce trees compared to older ones. researchgate.net This higher concentration in young trees acts as a repellent to the bark beetles, suggesting that 4-thujanol is an indicator of healthy, robust trees that the beetles should avoid. researchgate.netacs.org Both male and female bark beetles are repelled by the compound. researchgate.net
Specifically, the (+)-trans-4-thujanol enantiomer, which is the sole form found in Norway spruce bark volatiles, has been identified as a novel anti-attractant for Ips typographus. researchgate.net Its potency is comparable to other known anti-attractants like 1,8-cineole and verbenone. researchgate.net Interestingly, unlike other repellents that inhibit males more strongly, trans-4-thujanol has a greater deterrent effect on female beetles. researchgate.net
Furthermore, symbiotic fungi associated with the bark beetle can metabolize monoterpenes from the host tree resin, such as α- and β-pinene, into trans-4-thujanol. mdpi.com While the beetles are repelled by the high concentrations in healthy trees, specific doses of trans-4-thujanol can paradoxically attract them, indicating a complex dose-dependent response. nih.gov Olfactory sensory neurons in Ips typographus are specifically tuned to detect oxygenated metabolites like trans-4-thujanol. nih.gov
Studies on other plants have also highlighted the role of cis-4-thujanol in pest defense. For instance, the essential oil of Zanthoxylum monophyllum fruits, which contains cis-4-thujanol as a major constituent, has shown significant fumigant activity against the rice weevil (Sitophilus oryzae). bioline.org.br Additionally, metabolomic analysis of Chrysanthemum leaves sprayed with solutions containing cis-4-thujanol showed an increase in this compound, which was correlated with a reduction in damage from western flower thrips. nih.gov
Table 1: Role of 4-Thujanol in Plant Defense Against Pests
| Plant Species | Pest | Role of 4-Thujanol | Research Finding |
|---|---|---|---|
| Norway spruce (Picea abies) | Eurasian spruce bark beetle (Ips typographus) | Repellent/Anti-attractant | Higher concentrations in younger trees repel beetles, indicating host vigor. researchgate.netacs.org (+)-trans-4-thujanol is a potent anti-attractant, particularly for females. researchgate.net |
| Zanthoxylum monophyllum | Rice weevil (Sitophilus oryzae) | Fumigant | The essential oil containing cis-4-thujanol showed significant fumigant activity. bioline.org.br |
| Chrysanthemum | Western flower thrips | Direct effect | Increased levels of cis-4-thujanol in leaves were associated with reduced thrips damage. nih.gov |
Antioxidant Biological Activity
4-Thujanol has been identified as a compound with potential antioxidant properties. ontosight.ai It is often a component of essential oils that exhibit antioxidant activity. For instance, the essential oil of Juniperus thurifera, which contains cis-4-thujanol, has demonstrated strong antioxidant activity in DPPH free radical scavenging assays. researchgate.net
Table 2: Antioxidant Activity of Essential Oils Containing 4-Thujanol
| Plant Source | Assay | Finding |
|---|---|---|
| Juniperus thurifera | DPPH free radical scavenging | The essential oil, containing cis-4-thujanol, showed the strongest antioxidant activity among the tested Juniperus species. researchgate.net |
| Zanthoxylum mantaro (fruits) | ABTS assay | The essential oil, containing trans-4-thujanol, exhibited moderate antioxidant activity. nih.gov |
| Origanum elongatum | DPPH, FRAP, TCA | The essential oil, containing cis-4-thujanol, demonstrated remarkable antiradical and reducing power. nih.gov |
Anti-Inflammatory Biological Activity
4-Thujanol and its derivatives have been studied for their potential anti-inflammatory effects. ontosight.ai This activity is often observed in essential oils where 4-thujanol is a constituent. For example, essential oils from various plants are known for their anti-inflammatory properties, which are attributed to the presence of monoterpenes. semanticscholar.org
A study on Atriplex leucoclada identified cis-4-thujanol in its n-hexane extract. This extract showed promising anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes, with a notable selectivity towards COX-2. nih.gov Molecular docking studies supported these findings, showing that cis-4-thujanol had a binding affinity for COX-1. springermedizin.de
The anti-inflammatory potential of 4-thujanol is a significant area of research, with studies suggesting its utility in the development of new anti-inflammatory agents. ontosight.aiontosight.ai
Table 3: Anti-inflammatory Activity of 4-Thujanol
| Source/Study | Target/Assay | Finding |
|---|---|---|
| Atriplex leucoclada extract | COX-1 and COX-2 inhibition | The n-hexane extract containing cis-4-thujanol showed inhibitory activity against both enzymes, with selectivity for COX-2. nih.gov |
| Molecular Docking Study | COX-1 | Cis-4-thujanol demonstrated a binding affinity score of -5.8 kcal/mol for COX-1. springermedizin.de |
Metabolic Transformations and Biological Fate of 4 Thujanol
Pathways of Biotransformation within Organisms
Specific metabolic pathways for cis-4-thujanol are not extensively detailed in available research. However, its biological fate is closely tied to its role as a semiochemical—a chemical substance that carries a message—in the interactions between organisms, particularly between plants and insects.
In insects, the biological fate of cis-4-thujanol begins with its detection by the olfactory system. For example, studies on the bark beetle Ips typographus show that its fungal symbionts can metabolize monoterpenes from the host tree resin, producing various oxygenated monoterpenes, including trans-4-thujanol. mdpi.combiorxiv.org These compounds can act as attractants or anti-attractants, influencing the beetle's behavior. researchgate.net The beetle possesses specialized olfactory sensory neurons that respond to these compounds, indicating a sophisticated detection system that is crucial to its life cycle. researchgate.net This interaction highlights a key aspect of the compound's biological fate: serving as a critical environmental cue before any internal metabolic processing occurs.
Within plant tissues, cis-4-thujanol is a known component of essential oils in a wide array of species, including thyme (Thymus vulgaris), oregano (Origanum majorana), and various citrus species. mdpi.comresearchgate.netsemanticscholar.org In a 2024 study on Origanum majorana, cis-4-thujanol (sabinene hydrate) was identified as the second most abundant component of its essential oil, alongside terpinen-4-ol. mdpi.com Its presence suggests it is synthesized and stored as a secondary metabolite, likely playing a role in the plant's defense mechanisms against herbivores and pathogens. mdpi.com The general fate for such compounds in an organism that ingests them would involve metabolic processes aimed at detoxification and excretion, though specific enzymes and pathways for cis-4-thujanol remain to be fully elucidated. core.ac.uk
Non-Enzymatic and Enzymatic Conversion to Related Monoterpenoids (e.g., Terpinen-4-ol)
While cis-4-thujanol and terpinen-4-ol frequently appear together in the essential oils of plants like Thymus vulgaris, Chamaecyparis lawsoniana, and Citrus aurantium, direct enzymatic conversion of cis-4-thujanol to terpinen-4-ol is not the primary described relationship. researchgate.netsemanticscholar.orgmdpi.com Instead, evidence points towards a non-enzymatic chemical conversion where isomers of sabinene (B1680474) hydrate (B1144303) (4-thujanol) serve as the precursors to terpinen-4-ol. mdpi.comnih.gov This transformation has been noted particularly in the leaves of Melaleuca species, where high levels of cis- and trans-sabinene hydrate in young leaves correspond to the presence of terpinen-4-ol in mature leaves. mdpi.com
Conversely, the enzymatic synthesis of 4-thujanol (B106190) from other monoterpene precursors is well-documented and represents a key area of biotransformation research. Microorganisms, in particular, have been utilized for their ability to perform specific and efficient conversions.
Key Biotransformation Pathways Leading to 4-Thujanol:
| Precursor | Converting Organism/Enzyme | Product | Reference |
|---|---|---|---|
| α-Pinene | Fusarium saloni (microorganism) | cis-4-Thujanol | researchgate.netnih.govacs.org |
| Sabinene | Sabinene Hydrate Synthase (enzyme) | 4-Thujanol isomers | mdpi.com |
One of the most cited examples is the biotransformation of α-pinene into cis-4-thujanol by the microorganism Fusarium saloni. researchgate.netacs.org This process highlights the potential of using biocatalysis to produce specific, high-value monoterpenoids from abundant and less expensive starting materials. mdpi.com Similarly, the biosynthesis of 4-thujanol isomers in plants like thyme occurs via dedicated enzymes, such as sabinene hydrate synthase, which can act on precursors like geranyl diphosphate (B83284) without releasing free intermediates such as sabinene. mdpi.com Furthermore, certain fungi associated with the bark beetle Ips typographus can metabolize host tree monoterpenes like α- and β-pinene to produce trans-4-thujanol. mdpi.combiorxiv.org
Theoretical and Computational Chemistry Studies on 4 Thujanol
Molecular Modeling and Structural Prediction
Various computational techniques are employed for molecular modeling, ranging from less computationally intensive molecular mechanics methods to more accurate quantum mechanical approaches. For a molecule like 4-thujanol (B106190), initial 3D structures can be generated and then optimized to find the most stable arrangement of atoms in space. Public databases such as PubChem provide access to computed 3D conformers of 4-thujanol, which are typically generated using computational chemistry software. aip.org These models provide valuable information on bond lengths, bond angles, and dihedral angles, defining the molecule's geometry.
Table 1: Computed Identifiers for cis-(+/-)-4-Thujanol
| Identifier | Value |
|---|---|
| IUPAC Name | (1R,2S,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol |
| InChI | InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9-,10-/m0/s1 |
| InChIKey | KXSDPILWMGFJMM-GUBZILKMSA-N |
| Canonical SMILES | CC(C)C12CCC@(C)O |
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
Data sourced from PubChem CID 20055523 aip.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer deep insights into the electronic structure and reactivity of 4-thujanol. Methods such as Density Functional Theory (DFT) are widely used to study the properties of terpenes and their derivatives. researchgate.net These calculations can determine the distribution of electrons within the molecule, identifying regions of high or low electron density.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key electronic parameters that can be calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For instance, in a study on thiazoline-2-thione derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to determine the HOMO and LUMO energies and the resulting energy gap, providing a quantitative measure of reactivity. mdpi.com A similar approach can be applied to 4-thujanol to predict its reactivity in various chemical reactions.
Molecular electrostatic potential (MEP) maps can also be generated from quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is invaluable for predicting how 4-thujanol will interact with other molecules and for understanding its intermolecular forces. researchgate.net
Computational Studies on Stereoisomer Stability and Conformation
4-Thujanol has four possible stereoisomers due to its chiral centers: (+)-trans, (-)-trans, (+)-cis, and (-)-cis. nih.gov Computational studies are instrumental in determining the relative stabilities and preferred conformations of these stereoisomers.
By performing geometry optimizations and energy calculations using quantum chemical methods, the total electronic energy of each stereoisomer can be determined. The isomer with the lowest energy is predicted to be the most stable. For example, a study on the synthesis of 4-thujanol stereoisomers from (-)-sabinene (B131225) showed that the reaction with methyl lithium resulted in a mixture of all four stereoisomers, with a significant excess of the cis-forms. researchgate.net This experimental outcome aligns with what could be predicted through computational analysis of the transition state energies leading to each isomer.
Conformational analysis is another critical aspect of these studies. The bicyclic ring system of 4-thujanol is not entirely rigid and can adopt different conformations. Computational methods can be used to explore the potential energy surface of each stereoisomer, identifying the lowest energy (most stable) conformations and the energy barriers between them. This is often achieved by systematically rotating rotatable bonds and calculating the energy at each step. Understanding the preferred conformations is essential as it influences the molecule's biological activity and its interactions with other molecules.
Table 2: Known Stereoisomers of 4-Thujanol
| Stereoisomer | IUPAC Name |
|---|---|
| (-)-cis-(1S,4S)-4-thujanol | (1S,4S)-2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol |
| (+)-cis-(1R,4R)-4-thujanol | (1R,4R)-2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol |
| (-)-trans-(1S,4R)-4-thujanol | (1S,4R)-2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol |
| (+)-trans-(1R,4S)-4-thujanol | (1R,4S)-2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol |
Based on synthetic and analytical studies nih.govboku.ac.at
Through these theoretical and computational approaches, a comprehensive understanding of the structure, properties, and behavior of cis-(+/-)-4-Thujanol at the molecular level can be achieved, providing a solid foundation for further experimental research and application.
Concluding Remarks and Future Research Perspectives
Current Gaps in Knowledge Regarding cis-(+/-)-4-Thujanol
Despite the growing body of research on 4-thujanol (B106190), the scientific literature exhibits a notable imbalance, with a primary focus on the trans-isomers, leaving the cis-forms comparatively understudied. The racemic mixture, cis-(+/-)-4-Thujanol, represents a significant area where knowledge is lacking.
Key gaps include:
Specific Bioactivities: While broad biological activities such as antimicrobial, anti-inflammatory, and antioxidant effects are attributed to the thujane (B1196268) group and essential oils containing 4-thujanol, there is a lack of definitive investigations into the specific activity of the cis-(+/-)-4-Thujanol racemate. ontosight.airesearchgate.netontosight.ai The precise contribution of the cis-isomers to these effects remains largely unquantified.
Insect-Modulating Effects: Extensive research has characterized (+)-trans-4-thujanol as an anti-attractant or repellent for the Eurasian spruce bark beetle, Ips typographus, indicating its role as a marker for healthy, resistant trees. researchgate.netacs.orgresearchgate.net Conversely, early findings suggest (-)-cis-4-thujanol may act as an attractant for another bark beetle, Polygraphus poligraphus. diva-portal.org However, the specific effects of the cis-(+/-)-4-Thujanol mixture on a broader range of insect species are unknown.
Biosynthesis and Natural Occurrence: The enzymatic synthesis of 4-thujanol isomers is highly specific, with different enzymes yielding distinct forms. While the biotransformation of α-pinene to cis-4-thujanol by microorganisms like Fusarium saloni has been reported, the specific biosynthetic pathways leading to the racemic cis-mixture in various plant species are not well understood. researchgate.net
Pharmacological Profile: The menthol-like characteristics of 4-thujanol are under investigation, but a detailed pharmacological profile for the cis-(+/-) form is absent from the current literature.
Directions for Advanced Mechanistic Investigations
Future research should prioritize elucidating the specific mechanisms of action underlying the biological activities of cis-(+/-)-4-Thujanol.
Antimicrobial Mechanisms: Studies on essential oils containing 4-thujanol suggest that their antimicrobial action involves disrupting the permeability of the cell membrane, leading to the leakage of intracellular components like potassium ions (K+), proteins, and DNA. nih.gov Advanced mechanistic studies on pure cis-(+/-)-4-Thujanol should be conducted to confirm this hypothesis. This would involve:
Assessing changes in cell membrane integrity using fluorescent probes.
Quantifying the leakage of K+, proteins, and nucleic acids from microbial cells upon exposure. nih.gov
Investigating potential interactions with specific microbial enzymes or inhibition of cellular respiration.
Neurophysiological Effects in Insects: To understand its role in insect behavior, advanced electrophysiological techniques are necessary. Gas chromatography coupled with electroantennography (GC-EAD) can identify which olfactory sensory neurons (OSNs) on an insect's antenna respond to cis-(+/-)-4-Thujanol and its individual enantiomers. researchgate.netmpg.de Subsequent single-sensillum recordings (SSR) can determine the specific response profiles and sensitivities of these neurons, providing a mechanistic basis for any observed attraction or repellency. researchgate.net
Prospects for Comparative Studies of 4-Thujanol Stereoisomers
The development of regioselective synthetic routes now allows for the production and isolation of all four stereoisomers of 4-thujanol ((+)-cis, (-)-cis, (+)-trans, and (-)-trans). researchgate.netacs.org This capability is crucial for conducting comprehensive comparative studies to establish clear structure-activity relationships.
Future comparative investigations should include:
Systematic Biological Screening: All four stereoisomers should be systematically tested in parallel assays to compare their potency in various biological contexts, including antimicrobial, anti-inflammatory, antioxidant, and insect-modulating activities. researchgate.net This would clarify whether one isomer is predominantly responsible for a specific effect or if synergistic or antagonistic interactions exist.
Olfactory Responses: A comparative analysis of insect olfactory responses to all four stereoisomers is critical. The contrasting behavioral effects of trans-4-thujanol on Ips typographus (repellent) and cis-4-thujanol on P. poligraphus (potential attractant) underscore the stereospecificity of these interactions. researchgate.netdiva-portal.org Such studies could lead to the development of highly specific semiochemical-based lures or repellents for pest management.
Physicochemical and Pharmacokinetic Properties: A comparative evaluation of the isomers' physicochemical properties, such as water solubility and stability, as well as their pharmacokinetic profiles (absorption, distribution, metabolism, excretion), will be essential for understanding their bioavailability and potential applications in different industries.
By addressing these gaps and pursuing these research directions, a more complete and nuanced understanding of cis-(+/-)-4-Thujanol and its constituent stereoisomers can be achieved, unlocking their full potential in fields ranging from agriculture to pharmaceuticals.
Q & A
Q. What are the key physicochemical properties of cis-4-thujanol (±), and how do they influence experimental design?
- Methodological Answer : cis-4-Thujanol (±) (C₁₀H₁₈O) has a boiling point of 201.7°C, density of 1.03 g/cm³, and refractive index of 1.522 . These properties dictate solvent compatibility (e.g., polar vs. nonpolar solvents), distillation parameters, and storage conditions (e.g., protection from light due to potential isomerization). For solubility studies, use gradient solvent systems to account for its moderate polarity. Always verify purity via GC-MS (>98% purity is standard for controlled experiments) .
Q. How can researchers confirm the stereochemical configuration of cis-4-thujanol (±) in synthetic or natural samples?
- Methodological Answer : Use 2D NMR techniques (e.g., NOESY) to identify spatial correlations between protons, which differentiate cis and trans isomers. For example, NOESY cross-peaks between H-3 and H-5 in cis-4-thujanol confirm its stereochemistry . Complement this with chiral GC or HPLC using β-cyclodextrin columns to resolve enantiomers .
Q. What are the best practices for synthesizing cis-4-thujanol (±) with high enantiomeric excess?
- Methodological Answer : Optimize reaction conditions using asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution with lipases). Monitor reaction progress via FTIR for hydroxyl group formation (ν ~3400 cm⁻¹) and TLC with vanillin staining. Purify via flash chromatography (silica gel, hexane:ethyl acetate gradient) .
Advanced Research Questions
Q. How do cis- and trans-4-thujanol isomers differ in bioactivity, and what experimental approaches resolve these differences?
- Methodological Answer : Conduct comparative bioassays using insect electrophysiology (e.g., Ips typographus antennal recordings) to test isomer-specific responses. trans-4-Thujanol elicits stronger electrophysiological signals in host tree interactions, while cis isomers may act as repellents . Use RNA-seq to identify differential gene expression in exposed organisms, focusing on detoxification pathways .
Q. What analytical strategies address contradictions in reported bioactivity data for cis-4-thujanol (±)?
- Methodological Answer : Perform meta-analysis of existing studies using PRISMA guidelines . Variables like isomer purity (validate via GC-MS), solvent effects (e.g., DMSO vs. ethanol), and biological models (e.g., cell lines vs. whole organisms) often explain discrepancies. Replicate key studies under controlled conditions, reporting detailed protocols per ARRIVE 2.0 guidelines .
Q. How can computational modeling predict cis-4-thujanol’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding affinities to receptors like TRP channels. Validate predictions with SPR (surface plasmon resonance) for kinetic binding data. Compare results with trans-4-thujanol to identify stereospecific binding pockets .
Notes for Reproducibility
- Chemical Handling : Store cis-4-thujanol (±) at 4°C in amber vials to prevent photodegradation. Include batch numbers and supplier details (e.g., Sigma-Aldrich, ≥98% purity) in methods .
- Ethical Compliance : For in vivo studies, adhere to OECD Guidelines for chemical safety testing (e.g., acute toxicity testing in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
